Magnesium24

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

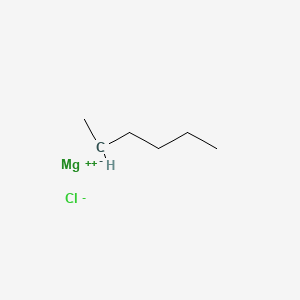

Magnesium-24 (Mg-24) is a stable (non-radioactive) isotope of Magnesium . It is both naturally occurring and produced by fission . Magnesium is one of the alkaline-earth metals of Group 2 (IIa) of the periodic table, and the lightest structural metal . Its compounds are widely used in construction and medicine, and magnesium is one of the elements essential to all cellular life .

Synthesis Analysis

Magnesium is commercially produced by electrolysis of molten magnesium chloride (MgCl2), processed mainly from seawater and by the direct reduction of its compounds with suitable reducing agents . For instance, it can be obtained thermally from the oxide by the reduction by coal or silicon with heating .Molecular Structure Analysis

Magnesium-24 has 12 protons and 12 neutrons in its nucleus, giving it an Atomic Number of 12 and an atomic mass of 24 . The isotopic mass is 23.98504170(9) u (atomic weight of Magnesium-24) .Chemical Reactions Analysis

Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Physical And Chemical Properties Analysis

Magnesium is a silvery white light metal . It has a density of 1.738 g/cm3 at 20°C and 1.622 g/cm3 at 600°C . Its melting point is 650 ± 2 °C and boiling point is 1,107 ± 10 °C . The nuclear binding energy is 198.25701817 MeV per nucleus .Safety And Hazards

Magnesium is classified as a flammable solid and self-heating substance. In contact with water, it releases flammable gases . It should be stored in a dry place in a closed container . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling magnesium .

Direcciones Futuras

Magnesium’s lightweight and versatile properties present significant opportunities for innovation and advancement in different sectors. Its use in creating lightweight yet strong components can lead to advancements in vehicle efficiency, aerospace technology, and various manufacturing processes . The use of magnesium in cars, airplanes, trains, and other transportation vehicles can contribute to fuel efficiency and reduced emissions .

Propiedades

Número CAS |

14280-39-8 |

|---|---|

Nombre del producto |

Magnesium24 |

Fórmula molecular |

O3SrTi |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.